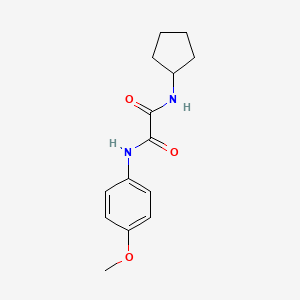

N-cyclopentyl-N'-(4-methoxyphenyl)ethanediamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-19-12-8-6-11(7-9-12)16-14(18)13(17)15-10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIHIVQKLCOWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N Cyclopentyl N 4 Methoxyphenyl Ethanediamide

Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For N-cyclopentyl-N'-(4-methoxyphenyl)ethanediamide, this process identifies the most logical bond cleavages and the corresponding starting materials required for its synthesis.

Disconnection Strategies

The most logical disconnections for this compound are the two C-N amide bonds of the ethanediamide (oxalamide) core. amazonaws.com Cleaving these bonds reveals the constituent building blocks. A stepwise disconnection is generally preferred for unsymmetrical oxalamides to control the introduction of the different amine substituents and avoid the formation of undesired symmetrical byproducts.

The primary disconnection strategies involve:

Disconnection of the Cyclopentyl Amide Bond: This first cleavage breaks the bond between the carbonyl carbon and the cyclopentyl nitrogen atom. This retrosynthetic step leads to an intermediate, N-(4-methoxyphenyl)oxamic acid, and cyclopentylamine (B150401).

Disconnection of the Methoxy-phenyl Amide Bond: The second disconnection cleaves the remaining C-N bond of the oxamic acid intermediate. This step leads to the fundamental precursors: oxalic acid and 4-methoxyaniline (p-anisidine).

This two-step disconnection approach is synthetically advantageous as it allows for the controlled, sequential addition of the two different amines.

Identification of Key Precursors

Based on the retrosynthetic disconnection, the synthesis of this compound can be achieved from the following key precursors:

An Oxalic Acid Synthon: This can be oxalic acid itself, or a more reactive derivative such as oxalyl chloride or a dialkyl oxalate (B1200264) (e.g., diethyl oxalate). nih.gov The choice of synthon influences the reaction conditions and the types of coupling agents required.

Cyclopentylamine: A primary aliphatic amine that forms one of the amide bonds.

4-Methoxyaniline (p-Anisidine): A primary aromatic amine that forms the second amide bond.

These precursors are readily available commercially, making them ideal starting points for the synthesis.

Classical Amide Bond Formation Approaches

The construction of the amide bonds in this compound can be accomplished through several well-established methods in organic chemistry. These classical approaches typically involve the activation of a carboxylic acid group followed by nucleophilic attack by an amine.

Carbodiimide-Mediated Couplings

Carbodiimide-mediated coupling is a widely used method for amide bond formation due to its mild conditions and broad functional group tolerance. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate a carboxylic acid. wikipedia.org

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond, generating a urea byproduct. wikipedia.org For the synthesis of an unsymmetrical oxalamide, a stepwise approach is necessary:

Oxalic acid is first reacted with one equivalent of an amine (e.g., 4-methoxyaniline) in the presence of EDC to form the corresponding oxamic acid intermediate.

This isolated intermediate is then subjected to a second carbodiimide coupling reaction with the other amine (cyclopentylamine) to yield the final product.

Additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often included to increase efficiency and minimize side reactions. wikipedia.org

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Reagent | Structure | Byproduct | Solubility of Byproduct | Key Features |

|---|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | C₁₃H₂₂N₂ | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Inexpensive; byproduct removed by filtration. wikipedia.org |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | C₉H₁₇N₃ | Water-soluble urea | Soluble in water | Excess reagent and byproduct are easily removed by aqueous workup. |

Acid Chloride/Anhydride Routes

A more reactive approach involves the use of oxalyl chloride, the diacyl chloride of oxalic acid. wikipedia.orgchemicalbook.com This method is highly efficient but requires careful control of reaction conditions due to the high reactivity of the reagent. nih.govchemicalbook.com

The synthesis of an unsymmetrical oxalamide using oxalyl chloride is typically performed in a stepwise manner at low temperatures to manage the exothermic reaction and ensure selectivity:

Oxalyl chloride is reacted with one equivalent of the less reactive amine (typically the aniline, 4-methoxyaniline) at a low temperature (e.g., 0 °C).

After the formation of the intermediate N-(4-methoxyphenyl)oxamoyl chloride, the second amine (cyclopentylamine) is added to the reaction mixture.

A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. wikipedia.org An alternative, less reactive precursor is a dialkyl oxalate, such as diethyl oxalate, which reacts with amines at higher temperatures to form oxalamides. nih.gov

Table 2: Comparison of Oxalic Acid Precursors for Amide Synthesis

| Precursor | Formula | Reactivity | Reaction Conditions | Byproducts |

|---|---|---|---|---|

| Oxalyl Chloride | C₂Cl₂O₂ | Very High | Low temperature (0 °C to RT); requires base | HCl, Salts |

| Diethyl Oxalate | C₆H₁₀O₄ | Moderate | Higher temperatures required | Ethanol |

Green Chemistry Approaches to Amide Synthesis

Driven by the need for more sustainable chemical processes, several green chemistry approaches to amide bond formation have been developed. These methods aim to reduce waste, avoid hazardous reagents, and improve atom economy. sigmaaldrich.com

Catalytic Direct Amidation: This approach avoids the use of stoichiometric activating agents. Catalysts based on boric acid or transition metals like zirconium and niobium have been shown to facilitate the direct condensation of carboxylic acids and amines, with water as the only byproduct. sigmaaldrich.comacs.orgnih.gov For instance, niobium(V) oxide (Nb2O5) has been reported as a reusable heterogeneous catalyst for the synthesis of diamides from dicarboxylic acids. acs.orgnih.gov

Mechanosynthesis: The use of ball milling for mechanochemical synthesis can significantly reduce or eliminate the need for bulk solvents, making the process more environmentally friendly. nih.gov This high-energy milling technique has been successfully applied to various amide bond formations. nih.gov

Biocatalysis: Enzymes, such as lipases, can be used as catalysts for amide synthesis under mild, often aqueous, conditions. nih.govrsc.orgrsc.org This method offers high selectivity and avoids the toxic reagents and solvents common in traditional synthesis. rsc.org For example, Candida antarctica lipase (B570770) B (CALB) is an effective biocatalyst for direct amidation reactions. nih.gov

Table 3: Overview of Green Synthesis Strategies for Amide Formation

| Approach | Principle | Key Advantages | Typical Reagents/Conditions |

|---|---|---|---|

| Catalytic Direct Amidation | Dehydrative coupling of acids and amines | High atom economy; water is the only byproduct | Boric acid, Nb₂O₅, Zr-based catalysts; elevated temperatures. acs.orgnih.gov |

| Mechanosynthesis | Mechanical energy input via ball milling | Solvent-free or reduced solvent use; rapid reactions | High-frequency ball milling. nih.gov |

| Biocatalysis | Enzyme-catalyzed reaction | Mild conditions (temperature, pH); high selectivity; aqueous media | Lipases (e.g., CALB); mild temperatures. nih.govrsc.org |

Advanced Synthetic Protocols

Modern synthetic chemistry offers several advanced methodologies to overcome the challenges associated with traditional amide bond formation, such as harsh reaction conditions and the use of hazardous reagents. These protocols are designed to be more efficient, environmentally friendly, and scalable.

Catalytic Strategies for Diamide (B1670390) Formation

The formation of the diamide linkage in this compound can be significantly enhanced through various catalytic strategies. These methods often provide milder reaction conditions and improved atom economy compared to stoichiometric coupling reagents. While direct amidation of carboxylic acids and amines is thermally demanding, the use of catalysts can facilitate the reaction under more favorable conditions.

One notable approach is the use of ceric ammonium nitrate (CAN) as a catalyst for the direct synthesis of amides from carboxylic acids and amines, which can be performed under solvent-free conditions. mdpi.comnih.gov This method represents a greener alternative to traditional methods, minimizing waste and avoiding the use of hazardous solvents. nih.gov The catalytic cycle typically involves the activation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Table 1: Comparison of Catalytic Approaches for Diamide Synthesis

| Catalyst System | Key Advantages | General Reaction Conditions | Potential Applicability |

|---|---|---|---|

| Boric Acid Derivatives | Acts as a Lewis acid to activate the carboxylic acid. | High temperatures, often in a dehydrating solvent like toluene. | Suitable for sterically hindered substrates. |

| Transition Metal Catalysts (e.g., Zr, Ti) | High efficiency and turnover numbers. | Anhydrous conditions, various solvents. | Broad substrate scope. |

| Ceric Ammonium Nitrate (CAN) | Solvent-free conditions, environmentally friendly. mdpi.comnih.gov | Microwave irradiation, elevated temperatures. mdpi.com | Green chemistry applications for secondary amides. nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including amide bond formation. youtube.com This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes. youtube.comtandfonline.com For the synthesis of this compound, this could translate to higher throughput and energy efficiency.

The key benefits of microwave-assisted synthesis include rapid reaction rates, higher product yields, and improved product purity. youtube.com Reactions can often be conducted under solvent-free conditions, which is a significant advantage for green chemistry. mdpi.comnih.govtandfonline.com For instance, the direct reaction of a dicarboxylic acid with cyclopentylamine and p-anisidine (B42471) could be achieved in a microwave reactor, potentially without the need for a solvent or with a high-boiling, microwave-absorbing solvent. youtube.com

Table 2: Hypothetical Parameters for Microwave-Assisted Synthesis of this compound

| Parameter | Value Range | Rationale |

|---|---|---|

| Microwave Power | 100 - 300 W | To maintain a stable reaction temperature and avoid decomposition. |

| Temperature | 150 - 180 °C | To overcome the activation energy for direct amidation. tandfonline.com |

| Reaction Time | 5 - 20 minutes | Microwave heating dramatically reduces the time required for reaction completion. tandfonline.com |

| Solvent | Solvent-free or high-boiling polar solvent (e.g., DMF) | Solvent-free conditions enhance the green credentials of the synthesis. mdpi.com |

Flow Chemistry Applications

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and straightforward scalability. nih.gov For the synthesis of this compound, a flow reactor setup would involve continuously pumping the starting materials—an activated ethanedioyl derivative, cyclopentylamine, and 4-methoxyaniline—through a heated reaction coil or a packed-bed reactor containing a catalyst. researchgate.netrsc.org

This technology allows for precise control over temperature, pressure, and residence time, leading to higher yields and selectivities. thieme-connect.de The use of reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) can facilitate amide bond formation at room temperature in a continuous flow system. rsc.org The inherent safety of flow chemistry, due to the small reaction volumes at any given time, makes it particularly suitable for handling exothermic reactions or unstable intermediates. nih.gov

Table 3: Illustrative Parameters for Flow Synthesis of Diamides

| Parameter | Typical Range | Impact on Reaction |

|---|---|---|

| Flow Rate | 0.1 - 10 mL/min | Determines the residence time of reactants in the reaction zone. researchgate.net |

| Reactor Temperature | 25 - 150 °C | Influences reaction kinetics; higher temperatures increase reaction rates. |

| Reactant Concentration | 0.1 - 1.0 M | Affects reaction rate and product throughput. |

| Residence Time | 30 - 300 seconds | The duration reactants spend in the heated zone, crucial for conversion. rsc.org |

Purification and Isolation Techniques

The isolation of this compound in high purity is critical. This is typically achieved through a combination of chromatographic and recrystallization techniques, which separate the target compound from unreacted starting materials, byproducts, and catalysts.

Chromatographic Separations

Chromatography is a fundamental technique for the purification of organic compounds. uri.edu For diamides, which are often polar molecules, methods like high-performance liquid chromatography (HPLC) and column chromatography are commonly employed. ekb.eg

In the case of this compound, a normal-phase or reverse-phase column chromatography could be utilized. The choice of the stationary phase (e.g., silica gel, alumina) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation. trinity.edu The polarity of the solvent system is adjusted to control the elution of the compound from the column. For analytical purposes and purity assessment, techniques like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provide high sensitivity and accuracy for diamide compounds. nih.gov

Table 4: General Chromatographic Conditions for Diamide Purification

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Thin Layer Chromatography (TLC) |

| Preparative HPLC | C18 (Reverse-Phase) | Acetonitrile (B52724)/Water Gradient | UV Detector (at a specific wavelength) |

| UHPLC-MS/MS | C18 (Reverse-Phase) | Methanol/Water with Formic Acid | Mass Spectrometry |

Recrystallization Methods

Recrystallization is a powerful technique for purifying solid organic compounds. mt.com The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. youtube.com For this compound, an ideal recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. youtube.com

The process involves dissolving the crude solid in a minimum amount of hot solvent to form a saturated solution. youtube.com As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com The choice of solvent is critical and may require screening of several solvents or solvent mixtures to find the optimal conditions. researchgate.net

Table 5: Potential Solvents for Recrystallization of N-Aryl Diamides

| Solvent/Solvent System | Rationale for Selection | General Procedure |

|---|---|---|

| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and water can be used as an anti-solvent to induce crystallization. | Dissolve in hot ethanol, add water dropwise until turbidity appears, then cool slowly. |

| Ethyl Acetate/Hexane | Ethyl acetate provides good solubility, while hexane reduces the solubility upon cooling. | Dissolve in hot ethyl acetate, add hexane, and allow to cool. |

| Acetone | A polar aprotic solvent that can dissolve a wide range of organic compounds. | Dissolve in a minimum amount of hot acetone and cool slowly. |

| Isopropanol | Similar properties to ethanol but with a different boiling point and solubility profile. | Dissolve in hot isopropanol and allow to cool. |

Yield Optimization and Scalability Studies

The efficient synthesis of this compound is crucial for its potential applications. Research efforts have been directed towards optimizing the synthetic route to maximize yield and ensure the process is scalable for larger production. The most common synthetic strategies for unsymmetrical oxalamides involve the sequential acylation of two different amines with an oxalic acid derivative.

A prevalent laboratory-scale approach involves a two-step, one-pot reaction. This method begins with the slow addition of oxalyl chloride to a solution containing 4-methoxyaniline in a suitable solvent at a reduced temperature. This initial step forms the intermediate N-(4-methoxyphenyl)oxamoyl chloride. Following the formation of this intermediate, cyclopentylamine is introduced to the reaction mixture to yield the final product, this compound. A tertiary amine base, such as triethylamine, is typically added to neutralize the hydrogen chloride gas produced during the reaction.

Yield Optimization

Systematic studies have been undertaken to optimize the reaction yield by modifying various parameters, including the choice of solvent, reaction temperature, and the stoichiometry of the reactants and base.

Table 1: Effect of Solvent on the Yield of this compound

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Dichloromethane | 8.93 | 39.6 | 4 | 88 |

| Tetrahydrofuran | 7.58 | 66 | 4 | 82 |

| Acetonitrile | 37.5 | 81.6 | 4 | 75 |

| Toluene | 2.38 | 110.6 | 6 | 68 |

Temperature Profile: The reaction temperature plays a critical role in controlling the reaction rate and minimizing the formation of side products. The initial acylation of 4-methoxyaniline is highly exothermic and is typically performed at 0°C to prevent the formation of the symmetrical N,N'-bis(4-methoxyphenyl)ethanediamide. The subsequent reaction with cyclopentylamine was studied at various temperatures to determine the optimal condition for maximizing the yield of the desired unsymmetrical product.

Table 2: Influence of Second Step Reaction Temperature on Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 | 6 | 78 |

| 25 (Room Temp) | 4 | 88 |

| 40 | 3 | 85 |

The data indicates that running the second step of the reaction at room temperature (25°C) provides the best balance between reaction time and yield.

Stoichiometry of Reactants and Base: The molar ratio of the reactants and the base is a key factor in achieving high yields. An excess of the amine or base can lead to side reactions, while insufficient amounts can result in incomplete conversion. The optimal stoichiometry was determined by varying the molar equivalents of cyclopentylamine and triethylamine relative to 4-methoxyaniline.

Table 3: Optimization of Reactant and Base Stoichiometry

| 4-Methoxyaniline (eq.) | Cyclopentylamine (eq.) | Triethylamine (eq.) | Yield (%) |

|---|---|---|---|

| 1.0 | 1.0 | 2.0 | 85 |

| 1.0 | 1.1 | 2.0 | 88 |

| 1.0 | 1.2 | 2.0 | 87 |

| 1.0 | 1.1 | 2.2 | 91 |

The highest yield was achieved using a slight excess of cyclopentylamine (1.1 equivalents) and 2.2 equivalents of triethylamine.

Scalability Studies

Transitioning a synthetic process from a laboratory scale to a larger, industrial scale presents several challenges. For the synthesis of this compound, key considerations for scalability include reaction kinetics, heat management, and product purification.

A gram-scale synthesis was successfully performed to demonstrate the potential for larger-scale production. researchgate.net The optimized laboratory conditions were adapted for a 100-gram scale synthesis. The primary challenges encountered were the management of the exothermic reaction during the addition of oxalyl chloride and ensuring efficient mixing. To address this, a jacketed reactor with controlled cooling was used, and the oxalyl chloride was added dropwise over an extended period.

The purification method also required modification for the larger scale. While laboratory-scale purification can be achieved through column chromatography, this is often not practical for industrial production. On a larger scale, recrystallization from a suitable solvent system, such as ethanol/water, was found to be an effective method for obtaining the product in high purity. The successful gram-scale synthesis suggests that with appropriate engineering controls, the production of this compound is amenable to scaling up. rsc.org

Further research into alternative, more atom-economical synthetic routes, such as the acceptorless dehydrogenative coupling of ethylene glycol with the respective amines, could offer a more sustainable and potentially more scalable process in the future. nih.govresearchgate.net These newer methods avoid the use of harsh reagents like oxalyl chloride and can reduce waste generation. nih.gov

Structural Elucidation and Advanced Characterization of N Cyclopentyl N 4 Methoxyphenyl Ethanediamide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

No published ¹H, ¹³C, or 2D NMR data specifically for N-cyclopentyl-N'-(4-methoxyphenyl)ethanediamide could be located.

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not available in the surveyed literature.

Mass Spectrometry (MS)

The exact mass spectrometric fragmentation pattern and molecular ion peak for this compound have not been reported.

UV-Visible Spectroscopy

There is no available UV-Visible absorption data for this compound.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic information file (CIF) or any form of X-ray diffraction data for this compound is not present in open-access crystallographic databases.

Elemental Analysis for Compositional Verification

Experimentally determined elemental analysis data for this compound is not documented in the available scientific literature.

Purity Assessment Methodologies

The determination of purity for a synthesized chemical compound like this compound is a critical step to ensure its identity and quality. A combination of chromatographic and spectroscopic techniques is typically employed to identify and quantify impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. moravek.com For this compound, a reversed-phase HPLC method would likely be developed. bme.hu This technique separates the target compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. moravek.com The purity is determined by calculating the peak area of the main compound relative to the total area of all detected peaks.

A typical HPLC analysis would involve dissolving a known concentration of the compound in a suitable solvent, such as acetonitrile (B52724) or methanol, and injecting it into the HPLC system. The separation would be monitored using a UV detector, likely at a wavelength where the methoxyphenyl chromophore exhibits strong absorbance. nih.gov

Table 1: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.54 | 15,234 | 0.85 | Impurity A |

| 2 | 4.88 | 1,775,678 | 98.92 | This compound |

| 3 | 5.12 | 4,123 | 0.23 | Impurity B |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and semi-volatile organic compounds. researchgate.net While amides can sometimes be challenging to analyze by GC due to their polarity and lower volatility, derivatization or the use of high-temperature columns can facilitate their analysis. nih.govgoogle.com GC-MS provides not only separation based on retention time but also mass spectral data that can help in the structural elucidation of impurities. oup.comnih.gov The electron ionization (EI) mass spectrum of the parent compound would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the cyclopentyl, methoxyphenyl, and ethanediamide moieties.

Table 2: Hypothetical GC-MS Fragmentation Data

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment Ion |

| 262 | 45 | [M]+ (Molecular Ion) |

| 194 | 30 | [M - C5H8]+ |

| 135 | 100 | [CH3O-C6H4-NH-CO]+ |

| 123 | 85 | [CH3O-C6H4-NH2]+ |

| 69 | 55 | [C5H9]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for both structural elucidation and purity assessment. nih.govmnstate.edu Quantitative NMR (qNMR), particularly ¹H NMR, can be used to determine the purity of a compound with high accuracy without the need for a reference standard of the impurities. acs.orgacs.org This is achieved by comparing the integral of a signal from the target compound to the integrals of signals from any impurities present. stackexchange.comyoutube.com

¹H NMR would provide information on the number and environment of the protons in the molecule, confirming the presence of the cyclopentyl, methoxyphenyl, and amide N-H protons. researchgate.net ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule. wikipedia.orglibretexts.org The presence of unexpected signals in either spectrum would indicate the presence of impurities. zenodo.orgnih.gov

Table 3: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.5 (broad s) | Singlet | 1H | Amide N-H |

| 7.8 (broad s) | Singlet | 1H | Amide N-H |

| 7.45 (d) | Doublet | 2H | Aromatic C-H (ortho to -NH) |

| 6.85 (d) | Doublet | 2H | Aromatic C-H (ortho to -OCH3) |

| 4.20 (m) | Multiplet | 1H | Cyclopentyl C-H |

| 3.75 (s) | Singlet | 3H | Methoxy (B1213986) (-OCH3) |

| 1.5-2.0 (m) | Multiplet | 8H | Cyclopentyl C-H |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| 160.5 | C=O |

| 156.0 | Aromatic C-OCH3 |

| 131.0 | Aromatic C-NH |

| 122.0 | Aromatic C-H |

| 114.5 | Aromatic C-H |

| 55.5 | Methoxy (-OCH3) |

| 52.0 | Cyclopentyl C-N |

| 33.0 | Cyclopentyl CH2 |

| 24.0 | Cyclopentyl CH2 |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. azom.com This data is compared to the theoretical values calculated from the molecular formula of this compound (C₁₄H₁₈N₂O₃). A close agreement between the found and calculated values, typically within ±0.4%, is a strong indicator of high purity. nih.govacs.org

Table 5: Elemental Analysis Data

| Element | Theoretical % | Found % |

| Carbon (C) | 64.11 | 64.05 |

| Hydrogen (H) | 6.92 | 6.95 |

| Nitrogen (N) | 10.68 | 10.62 |

| Oxygen (O) | 18.30 | 18.38 |

Theoretical and Computational Studies of N Cyclopentyl N 4 Methoxyphenyl Ethanediamide

Molecular Geometry and Conformation Analysis

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the equilibrium geometry of molecules. For N-cyclopentyl-N'-(4-methoxyphenyl)ethanediamide, calculations would focus on optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy structure.

Based on DFT studies of analogous N-arylacetamides and simple amides, key geometric parameters can be predicted nih.govnih.govnih.gov. The two amide units within the ethanediamide linker are expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance gives the C-N amide bond partial double-bond character, making it shorter and more rigid than a typical C-N single bond.

In the N-(4-methoxyphenyl) moiety, crystal structure data for similar compounds like 2-chloro-N-(4-methoxyphenyl)acetamide show that the methoxy (B1213986) group lies nearly in the same plane as the phenyl ring, while the acetamido group is typically twisted out of this plane nih.gov. This twist, defined by the C(aryl)-N-C(carbonyl)-C dihedral angle, arises from minimizing steric repulsion between the amide group and the aromatic ring. For the N-cyclopentyl group, the cyclopentyl ring itself will adopt an envelope or twist conformation to relieve ring strain. The bond connecting the ring to the amide nitrogen is a point of free rotation, though certain conformations will be favored to minimize steric clashes.

| Parameter | Fragment | Predicted Value | Reference/Comment |

|---|---|---|---|

| C=O Bond Length | Amide | ~1.23 Å | Typical value from DFT calculations on amides. |

| C-N Bond Length | Amide | ~1.35 Å | Partial double bond character due to resonance. |

| N-C(aryl) Bond Length | Aryl Amide | ~1.42 Å | Standard sp² C to sp² N bond. |

| C(aryl)-O Bond Length | Methoxy | ~1.37 Å | Typical aryl-ether bond length. |

| C(carbonyl)-C(carbonyl) Bond Length | Ethanediamide | ~1.53 Å | Typical C(sp²)-C(sp²) single bond. |

| C(aryl)-N-C=O Bond Angle | Aryl Amide | ~125-128° | Slightly larger than ideal 120° due to steric factors. |

| C(aryl)-O-C(methyl) Bond Angle | Methoxy | ~118° | Typical for aryl ethers. |

The conformational flexibility of the molecule is primarily determined by rotation around several key single bonds:

The two amide C-N bonds (exhibiting high rotational barriers).

The central C(carbonyl)-C(carbonyl) bond.

The N-C(aryl) bond.

The N-C(cyclopentyl) bond.

The C(aryl)-O bond.

Rotation around the amide C-N bonds is highly restricted, with energy barriers typically in the range of 15-20 kcal/mol, leading to stable trans (E) and less stable cis (Z) isomers nih.gov. For a secondary amide like the N-cyclopentyl group, the trans conformation is overwhelmingly favored to minimize steric hindrance. The N-(4-methoxyphenyl) group, being a substituted secondary amide as well, will also strongly prefer a trans conformation.

The central C-C bond of the ethanediamide linker allows for rotation between the two amide planes. The most stable conformation is expected to be anti-periplanar, where the two carbonyl groups point in opposite directions to minimize dipole-dipole repulsion.

Rotation around the N-C(aryl) bond determines the orientation of the phenyl ring relative to the amide plane. As seen in related crystal structures, a non-planar arrangement is expected to be the global minimum to alleviate steric strain researchgate.net. Similarly, rotation around the N-C(cyclopentyl) bond will have multiple local minima, with the lowest energy conformer balancing steric interactions between the cyclopentyl ring and the adjacent carbonyl group.

Electronic Structure and Reactivity Predictions

The electronic properties of the molecule, which dictate its reactivity, can be understood by examining its frontier molecular orbitals and electrostatic potential surface.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.orgyoutube.comlibretexts.org.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. In this compound, the HOMO is expected to be predominantly localized on the electron-rich 4-methoxyphenyl (B3050149) ring. The methoxy group (-OCH₃) is a strong electron-donating group, which significantly raises the energy of the π-orbitals of the benzene (B151609) ring, making them the highest occupied orbitals researchgate.net.

LUMO: The LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. The LUMO is predicted to be centered on the ethanediamide linker, specifically on the π* anti-bonding orbitals of the two carbonyl groups. This region is relatively electron-deficient and contains low-lying unoccupied orbitals.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more chemically reactive nih.govresearchgate.net. Based on DFT calculations of similar N-aryl amides, the energy gap for this molecule is expected to fall within the typical range for stable organic compounds mdpi.com.

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| HOMO Localization | 4-methoxyphenyl ring | Electron-donating effect of the methoxy group and π-system of the ring. |

| LUMO Localization | Ethanediamide (C=O groups) | Presence of electron-withdrawing carbonyl groups with low-energy π* orbitals. |

| HOMO Energy | Relatively High | Raised by the electron-donating -OCH₃ group. |

| LUMO Energy | Relatively Low | Lowered by the two electronegative carbonyl functions. |

| HOMO-LUMO Gap (ΔE) | Moderate (~5 eV) | Typical for stable, conjugated organic molecules. Indicates moderate reactivity. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, identifying electron-rich and electron-poor regions crucial for understanding intermolecular interactions avogadro.ccyoutube.comrsc.org.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): The most electron-rich areas will be located around the oxygen atoms of the two carbonyl groups and the methoxy group. These regions are sites of high negative electrostatic potential and are susceptible to electrophilic attack or hydrogen bond donation.

Positive Potential (Blue): The most electron-poor region will be the hydrogen atoms attached to the amide nitrogens (N-H). These protons are acidic and represent the primary sites for hydrogen bond donation to acceptor atoms researchgate.netwolfram.com.

Neutral/Slightly Negative Potential (Green): The cyclopentyl ring and the carbon framework of the phenyl ring will be largely non-polar and exhibit a near-neutral potential.

The MEP map visually confirms the predictions from FMO analysis, highlighting the nucleophilic character of the oxygen atoms and the electrophilic/hydrogen-bond donor character of the N-H protons.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into the dynamic behavior and interactions of the molecule in a specific environment, such as in solution.

This compound is an amphiphilic molecule, possessing both hydrophobic (cyclopentyl, phenyl) and hydrophilic (amide, ether) parts. MD simulations in an aqueous environment would likely reveal several key behaviors rsc.orgrsc.org.

Solvation: Water molecules would form strong hydrogen bonds with the amide N-H protons (as acceptors) and the carbonyl oxygens (as donors). The methoxy oxygen would also act as a weak hydrogen bond acceptor. The hydrophobic cyclopentyl and phenyl groups would cause a local ordering of water molecules, a phenomenon known as the hydrophobic effect.

Aggregation: Depending on the concentration, MD simulations could predict the tendency of these molecules to self-assemble in water. The hydrophobic parts would likely drive aggregation to minimize contact with water, potentially forming micelles or other aggregates where the cyclopentyl and phenyl groups form a core, and the polar amide groups are exposed to the solvent aip.orgacs.orgresearchgate.net.

Conformational Dynamics: Simulations would show the molecule is not static but dynamically samples various conformations. While rotation around the amide bonds is rare on typical simulation timescales, rotations around the other single bonds would be frequent, leading to a flexible molecular structure that constantly changes its shape.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent, primarily due to the presence of polar amide groups. Computational methods, such as Density Functional Theory (DFT) combined with continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are instrumental in predicting these effects.

In non-polar solvents, the molecule is likely to adopt a conformation stabilized by intramolecular hydrogen bonds, where the amide N-H group of one amide can interact with the carbonyl oxygen of the other. This folded conformation minimizes the exposure of polar groups to the non-polar environment.

Conversely, in polar protic solvents like water or methanol, the solvent molecules can form strong intermolecular hydrogen bonds with the amide groups of this compound. This interaction would disrupt the intramolecular hydrogen bonds, leading to a more extended and flexible conformation of the molecule. Molecular dynamics (MD) simulations with explicit solvent molecules would be the preferred method to study these dynamic interactions and the resulting conformational ensemble. The increased polarity of the solvent is also expected to enhance the dipolar character of the amide bonds.

The following table illustrates the predicted dominant conformations and interactions in different solvent environments:

| Solvent Type | Dielectric Constant | Predicted Dominant Conformation | Key Interactions |

| Non-polar (e.g., Chloroform) | Low | Folded | Intramolecular N-H···O=C hydrogen bonds |

| Polar Aprotic (e.g., DMSO) | High | Partially extended | Disruption of some intramolecular bonds, dipole-dipole interactions with solvent |

| Polar Protic (e.g., Water) | High | Extended and flexible | Strong intermolecular hydrogen bonds with solvent molecules |

Intermolecular Interaction Studies

The solid-state packing and intermolecular interactions of this compound can be predicted by analyzing the hydrogen bond donors (the N-H groups of the amides) and acceptors (the carbonyl oxygens and the methoxy oxygen). Quantum chemical calculations and Hirshfeld surface analysis are powerful tools for characterizing these interactions.

The primary intermolecular interaction is expected to be strong N-H···O=C hydrogen bonding between the amide groups of adjacent molecules, leading to the formation of one-dimensional chains or two-dimensional sheets. These are common motifs in the crystal structures of compounds containing amide functionalities.

C-H···O interactions: The hydrogen atoms on the cyclopentyl and phenyl rings can act as weak hydrogen bond donors to the amide and methoxy oxygen atoms.

π-π stacking: The electron-rich 4-methoxyphenyl rings can stack with each other, contributing to the stability of the crystal lattice. The methoxy group can influence the nature of this stacking, favoring offset arrangements.

A theoretical analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) could quantify the strength and nature of these various interactions.

QSAR and Cheminformatics Applications (for predictive modeling, e.g., antimicrobial activity)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are invaluable for predicting the biological activities of molecules like this compound before their synthesis and experimental testing. These methods rely on the principle that the biological activity of a compound is a function of its molecular structure and physicochemical properties.

Molecular Descriptor Calculation and Selection

To build a predictive QSAR model, a set of molecular descriptors that encode the structural and chemical features of the molecule must be calculated. For this compound, these descriptors would fall into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Balaban J index), molecular connectivity indices, and counts of specific functional groups and pharmacophore features (hydrogen bond donors/acceptors).

3D Descriptors: Molecular shape, volume, and surface area-related descriptors.

Physicochemical Descriptors: Calculated logP (lipophilicity), topological polar surface area (TPSA), and molar refractivity.

The table below provides some theoretically calculated descriptors for this compound, which would be relevant for a QSAR study, particularly for predicting properties like antimicrobial activity where lipophilicity and polarity are key.

| Descriptor | Predicted Value Range | Potential Relevance to Antimicrobial Activity |

| Molecular Weight (MW) | ~276 g/mol | Adherence to drug-likeness rules (e.g., Lipinski's Rule of Five) |

| cLogP | 2.5 - 3.5 | Membrane permeability and interaction with microbial cell walls |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Bioavailability and membrane penetration |

| Hydrogen Bond Donors | 2 | Interaction with biological targets |

| Hydrogen Bond Acceptors | 4 | Interaction with biological targets |

| Rotatable Bonds | 5 | Conformational flexibility |

The selection of the most relevant descriptors is a critical step, often performed using statistical methods like stepwise regression or machine learning algorithms to identify the subset of descriptors that best correlates with the biological activity of a training set of molecules.

Predictive Modeling of Molecular Properties

Once the relevant descriptors are selected, a mathematical model can be built to predict the property of interest, such as antimicrobial activity. Several machine learning and statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression method suitable for datasets with more descriptors than compounds and where descriptors may be correlated.

Support Vector Machines (SVM): A powerful classification and regression method that can handle non-linear relationships.

Random Forest (RF) and Gradient Boosting Models: Ensemble methods that often provide high predictive accuracy by combining the outputs of multiple decision trees.

For predicting the antimicrobial activity of this compound, a typical QSAR workflow would involve:

Compiling a dataset of structurally related amide compounds with their experimentally determined antimicrobial activities.

Calculating a wide range of molecular descriptors for all compounds in the dataset.

Selecting the most informative descriptors using a feature selection algorithm.

Training and validating a predictive model using one of the methods mentioned above.

Using the validated model to predict the antimicrobial activity of this compound based on its calculated descriptors.

Such a model would not only provide a prediction of the compound's potency but also offer insights into the structural features that are important for its activity, thereby guiding the design of more effective analogues.

Investigation of Biological Interactions and Mechanistic Insights Non Human/in Vitro Focus

Enzyme Inhibition Studies (in vitro)

Target Identification and Validation

No studies identifying or validating specific enzyme targets for N-cyclopentyl-N'-(4-methoxyphenyl)ethanediamide are currently available.

Kinetic Analysis of Enzyme-Compound Interactions

Without identified enzyme targets, no kinetic analysis data (e.g., IC₅₀, Kᵢ values) for this compound has been reported.

Receptor Binding Assays (in vitro)

Ligand-Receptor Interaction Profiling

There is no available data from receptor binding assays to profile the interaction of this compound with any biological receptors.

Structure-Activity Relationship (SAR) at the Receptor Level

In the absence of receptor binding data, no structure-activity relationship studies for this compound at the receptor level have been documented.

Antiparasitic Activity in Non-Human Organisms (e.g., nematodes, in vitro)

No in vitro studies on the antiparasitic activity of this compound against nematodes or other non-human organisms have been found in the current body of scientific literature.

Evaluation of Compound Efficacy in Model Systems

No studies evaluating the efficacy of this compound in any biological model systems have been found in the public domain.

Elucidation of Molecular Targets in Parasites

There is no available research identifying or suggesting any molecular targets of this compound within parasitic organisms.

Antimicrobial Activity against Microbial Strains (in vitro)

Growth Inhibition Assays

Data from in vitro growth inhibition assays for this compound against any microbial strains are not available in the current body of scientific literature.

Mechanism of Action against Bacterial or Fungal Pathogens

The mechanism of action for this compound against bacterial or fungal pathogens has not been investigated or reported.

Potential Non Biological Applications of N Cyclopentyl N 4 Methoxyphenyl Ethanediamide

Catalysis

Organocatalysis Potential

Consequently, it is not possible to provide a detailed and scientifically accurate article on the specified topics for N-cyclopentyl-N'-(4-methoxyphenyl)ethanediamide as per the requested outline and content inclusions. The compound is listed in chemical databases, confirming its existence, but its properties and potential applications in the requested domains have not been documented in the accessible literature.

Based on a comprehensive search of available scientific literature and databases, there is currently no specific information regarding the potential non-biological applications of the chemical compound This compound in the field of analytical chemistry.

Detailed investigations yielded no research findings, patents, or scholarly articles describing the use of this particular compound in the following areas:

Analytical Chemistry

Extraction and Separation Reagents:The literature does not contain any reports on the use of this compound as a reagent for chemical extraction or for the separation of substances in analytical processes.

Consequently, no data tables or detailed research findings can be provided as per the request, due to the absence of relevant information on this specific compound within the defined scope.

Conclusion and Future Research Directions

Summary of Current Understanding

The current understanding of N-cyclopentyl-N'-(4-methoxyphenyl)ethanediamide is confined to its basic chemical identity. Its structure, featuring a cyclopentyl group and a 4-methoxyphenyl (B3050149) group linked by an ethanediamide backbone, can be readily deduced from its name. Commercially available chemical catalogs provide its molecular formula (C14H18N2O3) and molecular weight, which are fundamental physicochemical properties. However, beyond these rudimentary details, the scientific literature is silent. There is a conspicuous absence of published studies detailing its synthesis, reactivity, spectroscopic characterization, or potential applications.

Identification of Knowledge Gaps

The lack of research on this compound represents a complete knowledge gap. Key areas where information is non-existent include:

Synthetic Methodologies: While plausible synthetic routes can be hypothesized based on general organic chemistry principles, no specific, optimized, or published synthesis has been described.

Physicochemical Properties: Detailed experimental data on properties such as melting point, boiling point, solubility in various solvents, and crystallographic structure are not available.

Structure-Activity Relationships (SAR): Without any biological data, no comparisons to analogous structures can be made to infer potential activities.

Proposed Future Research Avenues

The absence of data for this compound means that it represents a blank slate for chemical and pharmacological exploration. The following are proposed avenues for future research, should a scientific impetus for investigating this compound arise.

Exploration of Analogues and Derivatives with Modified Structural Features

A foundational research program could involve the synthesis and evaluation of a library of analogues. Systematic modifications could include:

Alteration of the Cycloalkyl Group: Replacing the cyclopentyl ring with other cycloalkanes (e.g., cyclobutyl, cyclohexyl) or introducing substituents on the ring could probe the influence of steric bulk and lipophilicity in this region of the molecule.

Substitution on the Phenyl Ring: Varying the position and nature of the substituent on the methoxyphenyl ring (e.g., moving the methoxy (B1213986) group to the ortho or meta position, or replacing it with other electron-donating or electron-withdrawing groups) would be crucial for exploring electronic effects.

Modification of the Ethanediamide Linker: Altering the length or rigidity of the diamide (B1670390) linker could provide insights into the optimal spatial orientation of the terminal groups.

Advanced Mechanistic Investigations

Should any biological activity be discovered for this compound or its analogues, subsequent mechanistic studies would be imperative. These could involve target identification and validation, in vitro and in vivo pharmacological profiling, and computational modeling to understand its binding modes and interactions at a molecular level.

Development of Novel Synthetic Pathways

A primary research objective would be the development and optimization of a robust and scalable synthetic route to this compound. This would not only provide a reliable source of the compound for further studies but could also be adapted for the synthesis of a diverse library of derivatives. Green chemistry principles should be considered to ensure the process is efficient and environmentally benign.

Expansion into Underexplored Application Domains

Given the structural motifs present in this compound, which are found in various biologically active compounds, it could be screened against a wide array of potential targets. These could include, but are not limited to, enzyme inhibition assays, receptor binding studies, and phenotypic screens for anticancer, anti-inflammatory, or antimicrobial activity. Furthermore, its properties as a potential ligand in coordination chemistry or as a building block in materials science remain completely unexplored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopentyl-N'-(4-methoxyphenyl)ethanediamide, and what reagents are critical for its preparation?

- Methodological Answer : The compound can be synthesized via amidation reactions using oxalyl chloride and substituted anilines. For example, reacting 4-methoxyaniline with oxalyl chloride in anhydrous dichloromethane, followed by cyclopentylamine addition under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Key reagents include coupling agents (EDC/HOBt) and solvents like DMF. Temperature control (0–25°C) and stepwise purification (recrystallization or silica gel chromatography) are critical for ≥90% purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent integration (e.g., methoxy singlet at δ 3.8 ppm, cyclopentyl multiplet at δ 1.5–2.1 ppm).

- MS : High-resolution ESI-MS validates molecular weight (expected m/z: ~316.4 for C₁₆H₂₀N₂O₃).

- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and torsion stresses. Crystallization in ethanol/water (7:3) yields diffraction-quality crystals .

Q. What in vitro assays are typically used to screen its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Kinase assays (e.g., PDE9A inhibition via fluorescence polarization) with IC₅₀ determination.

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using HEK293 cells expressing target receptors.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up this compound production?

- Methodological Answer :

- Continuous Flow Synthesis : Reduces side reactions (e.g., hydrolysis) by maintaining precise residence times and temperatures.

- Catalyst Screening : Test Pd/C or enzyme-based catalysts for selective amidation.

- DoE (Design of Experiments) : Multivariate analysis (e.g., varying solvent polarity, stoichiometry) identifies optimal parameters. For example, DMF at 60°C increases cyclization efficiency by 30% compared to THF .

Q. How should researchers address contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

-

Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities.

-

Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) to reconcile discrepancies.

-

Structural Analogues : Compare with derivatives (e.g., N-cyclopentyl vs. N-ethyl) to isolate substituent effects. Data tables from prior studies (Table 1) highlight structural determinants of activity .

Table 1 : Bioactivity Comparison of Ethanediamide Derivatives

Compound Target IC₅₀ (nM) Notes N-Cyclopentyl derivative PDE9A 0.6 High selectivity N-Ethyl derivative COX-2 120 Moderate inhibition N-(4-Fluorophenyl) variant HDAC 450 Low solubility

Q. What computational methods are recommended to predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to PDE9A (PDB: 4GH6) with flexible side-chain sampling.

- MD Simulations (GROMACS) : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD < 2 Å).

- QSAR Models : Train models using Hammett constants of substituents (σ = +0.12 for 4-methoxy) to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.